![molecular formula C11H11Cl3O B124840 5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane CAS No. 150780-71-5](/img/structure/B124840.png)
5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane
Overview
Description
“5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane” is a chemical compound. Based on its name, it contains a pentane (five-carbon alkane) backbone with a carbonyl group (C=O) at the first carbon, a chlorine atom at the fifth carbon, and a 3,4-dichlorophenyl group attached to the first carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3,4-dichlorophenyl compound with a 5-chloro-1-pentanone derivative. The exact method would depend on the available starting materials and the desired conditions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a linear five-carbon chain (the pentane backbone), with a carbonyl group (C=O) at one end, a chlorine atom at the other end, and a 3,4-dichlorophenyl group attached to the carbonyl carbon .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions. The carbonyl group is a common site for nucleophilic attack, and the chlorine atoms could potentially be replaced in a substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its structure: it would likely be a solid at room temperature, and it would likely be soluble in organic solvents due to its large hydrocarbon portion .
Scientific Research Applications
Medicinal Chemistry: Antiviral Agents
5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane may serve as a precursor in synthesizing indole derivatives with antiviral properties. Indole structures are known to inhibit influenza A and Coxsackie B4 virus, indicating potential for developing new antiviral medications .
Agriculture: Plant Growth Regulators
In agriculture, this compound could be involved in the synthesis of plant hormones like indole-3-acetic acid, which is derived from tryptophan and plays a crucial role in plant growth and development .
Industrial Applications: Material Synthesis
The chemical structure of 5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane suggests its utility in creating materials with specific properties, such as polymers or coatings that require chlorinated aromatic compounds for enhanced stability or specific interactions .
Environmental Science: Pollutant Degradation
This compound might be used in environmental science to study the degradation pathways of chlorinated hydrocarbons, which are significant pollutants. Understanding these pathways can lead to more effective bioremediation strategies .
Material Science: Advanced Functional Materials
The chlorinated phenyl groups in the compound could be key in designing advanced functional materials, such as organic semiconductors or photovoltaic materials, where electron-withdrawing groups are beneficial .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane could be used to study enzyme-substrate interactions, especially where chlorinated aromatic compounds act as inhibitors or substrates for enzymes involved in detoxification processes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-1-(3,4-dichlorophenyl)pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3O/c12-6-2-1-3-11(15)8-4-5-9(13)10(14)7-8/h4-5,7H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYADSJHFDKSTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645149 | |
Record name | 5-Chloro-1-(3,4-dichlorophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane | |
CAS RN |
150780-71-5 | |
Record name | 5-Chloro-1-(3,4-dichlorophenyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150780-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-(3,4-dichlorophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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